DPI-3290
Overview
Description
- As an analgesic drug, this compound exhibits potent pain-relieving properties while causing minimal respiratory depression .
- The compound acts as an agonist at both μ- and δ-opioid receptors, with an IC50 of 6.2nM at μ and 1.0nM at δ.
DPI-3290: is a compound discovered by scientists at Burroughs Wellcome and licensed to Delta Pharmaceutical. It is primarily used in scientific research.
Preparation Methods
Synthetic Routes: Detailed synthetic routes for DPI-3290 are not widely available in the literature. it is likely that organic synthesis methods involving key intermediates lead to its formation.
Industrial Production: Information regarding large-scale industrial production methods for this compound remains proprietary.
Chemical Reactions Analysis
Reactivity: DPI-3290 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on the reaction conditions and starting materials.
Scientific Research Applications
- DPI-3290 finds applications in various fields:
Chemistry: As a tool compound for studying opioid receptors and their interactions.
Biology: Investigating opioid receptor signaling pathways and their impact on cellular processes.
Medicine: Researching pain management and potential therapeutic uses.
Industry: Although not directly used in industry, its study contributes to drug development and understanding opioid pharmacology.
Mechanism of Action
- DPI-3290 exerts its effects through μ- and δ-opioid receptors.
Molecular Targets: It binds to these receptors, modulating pain perception and other physiological responses.
Pathways Involved: Activation of opioid receptors leads to downstream signaling cascades, affecting neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
- DPI-3290 stands out due to its mixed agonist activity at both μ- and δ-opioid receptors.
Similar Compounds: Other related compounds include BW373U86, DPI-221, and DPI-287.
Properties
IUPAC Name |
3-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34FN3O2/c1-5-15-33-19-22(3)34(20-21(33)2)29(24-10-7-14-28(35)17-24)23-9-6-11-25(16-23)30(36)32(4)27-13-8-12-26(31)18-27/h5-14,16-18,21-22,29,35H,1,15,19-20H2,2-4H3/t21-,22+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXRQLIIMYJZDA-UETOGOEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1[C@H](C2=CC(=CC=C2)C(=O)N(C)C3=CC(=CC=C3)F)C4=CC(=CC=C4)O)C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018408 | |
Record name | DPI-3290 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182417-73-8 | |
Record name | 3-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-hydroxyphenyl)methyl]-N-(3-fluorophenyl)-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182417-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DPI-3290 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182417738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DPI-3290 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DPI-3290 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UO4Y068S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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